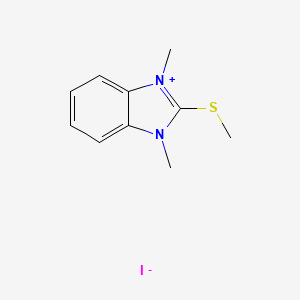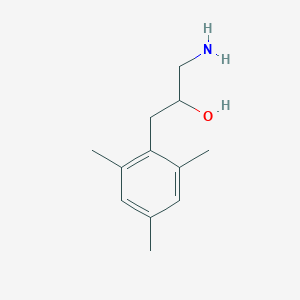
1-Amino-3-mesitylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-mesitylpropan-2-ol is an organic compound with the molecular formula C12H19NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a mesityl group (a benzene ring with three methyl groups)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-mesitylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of mesityl bromide with 3-aminopropan-2-ol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromide by the amino alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-mesitylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of mesitylpropanone or mesitylpropanal.
Reduction: Formation of 1-amino-3-mesitylpropanamine.
Substitution: Formation of mesitylpropyl halides or esters.
Scientific Research Applications
1-Amino-3-mesitylpropan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It may be explored for its pharmacological properties, including potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-mesitylpropan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The mesityl group provides hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
1-Aminopropan-2-ol: Similar in structure but lacks the mesityl group, making it less hydrophobic.
3-Amino-1-phenylpropan-2-ol: Contains a phenyl group instead of a mesityl group, affecting its chemical reactivity and binding properties.
2-Amino-2-methylpropan-1-ol: Different substitution pattern on the propyl chain, leading to distinct chemical and biological properties.
Uniqueness: 1-Amino-3-mesitylpropan-2-ol is unique due to the presence of the mesityl group, which imparts distinct hydrophobic characteristics and influences its chemical reactivity and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-amino-3-(2,4,6-trimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8-4-9(2)12(10(3)5-8)6-11(14)7-13/h4-5,11,14H,6-7,13H2,1-3H3 |
InChI Key |
QCKNJDKGFQZWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(CN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




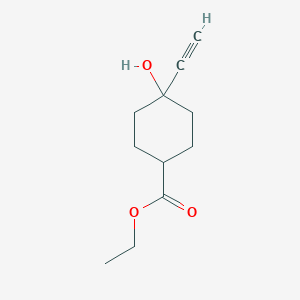
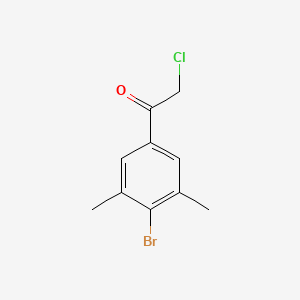
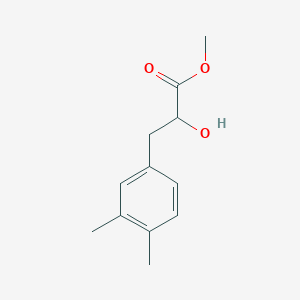
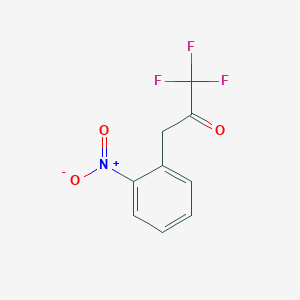
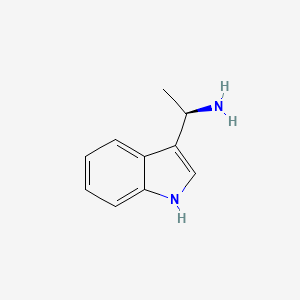
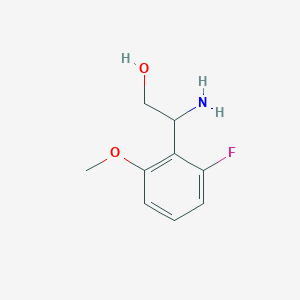
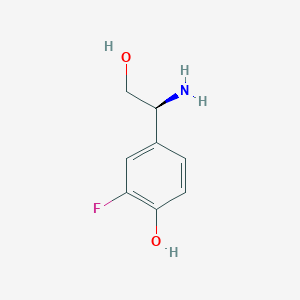
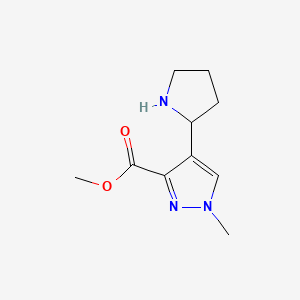
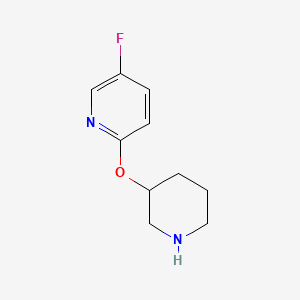
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)

